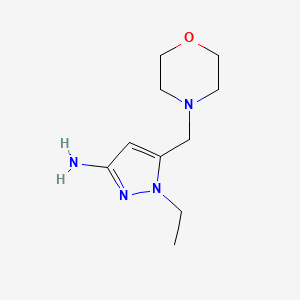
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine, also known as ETP-46464, is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer. This compound was first developed by Eisai Inc. and has been the subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves binding to the hydrophobic pocket of MDM2, which is necessary for the interaction between MDM2 and p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of blood vessels in tumors, which is important for tumor progression. 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in lab experiments is its specificity for MDM2, which reduces the risk of off-target effects. However, the synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the cost of producing 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine may be prohibitive for some research groups.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research. Another direction is the investigation of the potential use of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the effects of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine on inflammation and angiogenesis, which may have implications for the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves multiple steps, including the reaction of 4-morpholinylmethyl pyrazole with ethyl bromoacetate, followed by the addition of ammonia and the removal of the protecting group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-14-9(7-10(11)12-14)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONTXGPSMSJAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

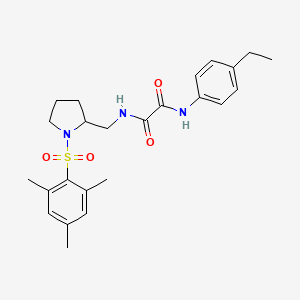
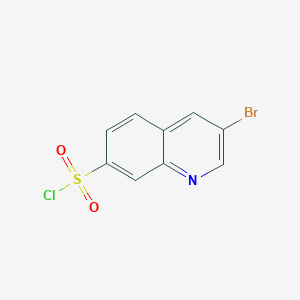
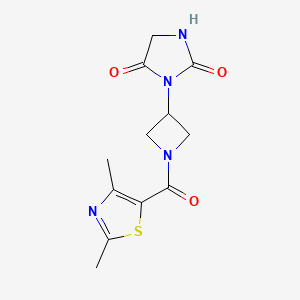
![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)
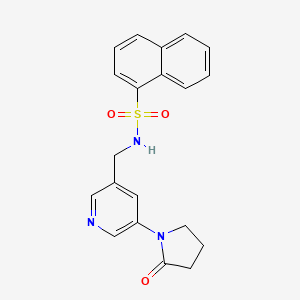
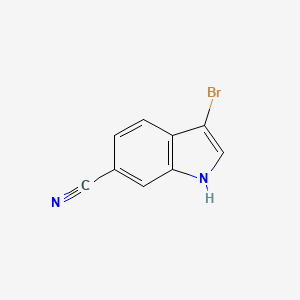
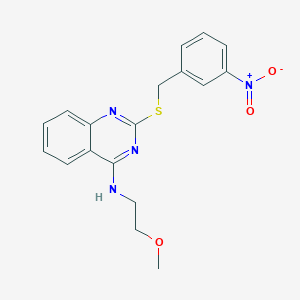
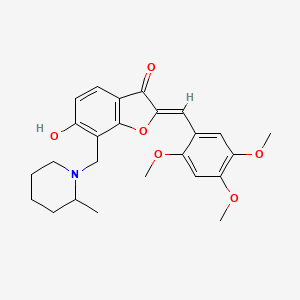
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
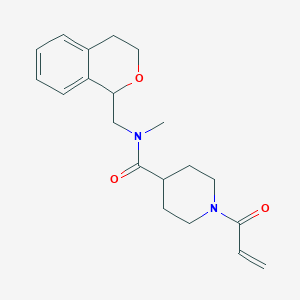
![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
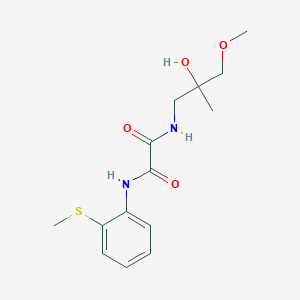
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
